molecular formula C24H26N4O4S B357916 5-(benzenesulfonyl)-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 843619-41-0

5-(benzenesulfonyl)-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B357916
CAS No.: 843619-41-0
M. Wt: 466.6g/mol
InChI Key: XCVXSTUZCKQHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(benzenesulfonyl)-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound belonging to the class of pyrido[1,2-a:2,3-d]pyrimidines This compound is characterized by its unique structure, which includes an imino group, an isopropoxypropyl chain, a methyl group, and a phenylsulfonyl group

Preparation Methods

The synthesis of 5-(benzenesulfonyl)-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps. One common synthetic route starts with the preparation of the pyrido[1,2-a:2,3-d]pyrimidine core, followed by the introduction of the imino group, the isopropoxypropyl chain, the methyl group, and the phenylsulfonyl group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents, such as dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .

Chemical Reactions Analysis

5-(benzenesulfonyl)-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles, such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

5-(benzenesulfonyl)-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(benzenesulfonyl)-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .

Comparison with Similar Compounds

5-(benzenesulfonyl)-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring.

    Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to the pyrimidine core, resulting in different chemical properties and biological activities.

    Thiadiazolo[3,2-a]pyrimidin-5-ones:

Properties

CAS No.

843619-41-0

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6g/mol

IUPAC Name

5-(benzenesulfonyl)-6-imino-11-methyl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C24H26N4O4S/c1-16(2)32-14-8-13-27-21(25)20(33(30,31)18-10-5-4-6-11-18)15-19-23(27)26-22-17(3)9-7-12-28(22)24(19)29/h4-7,9-12,15-16,25H,8,13-14H2,1-3H3

InChI Key

XCVXSTUZCKQHCJ-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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